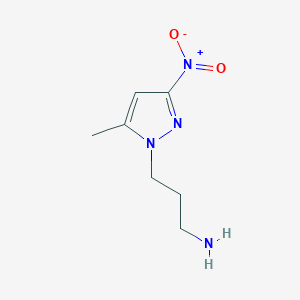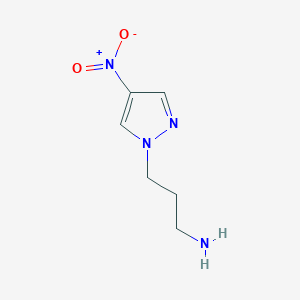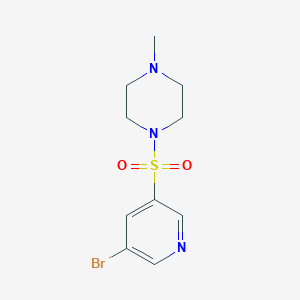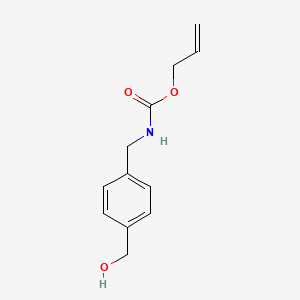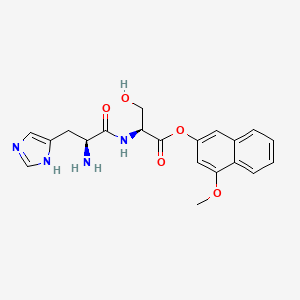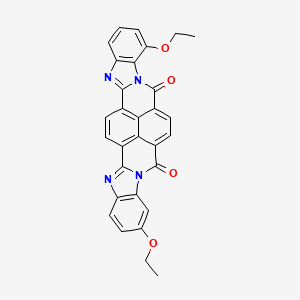![molecular formula C11H9ClN2O3 B3362789 5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1011396-41-0](/img/structure/B3362789.png)
5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Synthesis and Crystal Structure Analysis
Research has delved into the synthesis of related compounds, exploring their crystal structures and computational properties. For instance, the synthesis of pyrazole derivatives and their characterization through NMR, IR spectroscopies, HRMS analyses, and X-ray diffraction has been a significant area of focus. This includes studies on the thermodynamic properties and tautomeric forms of these compounds, which are important for understanding their stability and reactivity (Shen et al., 2012).
2. Three-Component Reactions and Heterocyclic Synthesis
Multi-component cyclocondensation reactions, involving components like 5-amino-3-methylisoxazole, have been studied. These reactions yield various heterocyclic compounds, which are crucial in the development of biologically active scaffolds (Tkachenko et al., 2014).
3. Library Creation for Fused Pyridine-4-Carboxylic Acids
Efforts have been made to create libraries of fused pyridine-4-carboxylic acids, which include isoxazolo[5,4-b]pyridines. These libraries have potential applications in combinatorial chemistry and drug discovery (Volochnyuk et al., 2010).
4. Exploration in Anti-Cancer Research
Research has been conducted on novel complexes based on derivatives of this compound, exploring their syntheses, crystal structures, and potential anti-cancer activities. Such studies are significant in the field of medicinal chemistry and pharmacology (Qiao et al., 2021).
5. Application in Heterocyclic Chemistry
The compound and its derivatives have been utilized in the synthesis of various heterocyclic systems. This includes studies on ring-opening reactions and the synthesis of polyheterocyclic systems, which are important in the development of new pharmaceuticals and materials (Abadleh et al., 2021).
Safety and Hazards
Refer to the MSDS for safety precautions and handling instructions.
Propriétés
IUPAC Name |
5-chloro-6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-4-6-7(11(15)16)8(12)9(5-2-3-5)13-10(6)17-14-4/h5H,2-3H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZKCPMMPXGFLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=NC(=C(C(=C12)C(=O)O)Cl)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3362708.png)
![2-[1-(4-chloro-1H-pyrazol-1-yl)propan-2-yl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B3362721.png)

